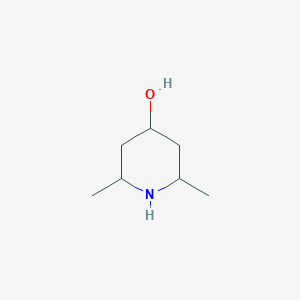

4-Hidroximetil-2,6-dimetilpiperidina

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidin-4-ols and their derivatives has been documented in the literature. For example, the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds have been explored, highlighting the methods for preparing such structures and their configurational analysis based on nuclear magnetic resonance (NMR) characteristics (Casy & Jeffery, 1972).

Molecular Structure Analysis

The molecular structure of piperidin-4-ol derivatives has been a subject of various studies. The analysis often involves X-ray diffraction and NMR spectroscopy to determine the configuration and conformation of these molecules. For instance, conformational analysis of 2,6-diarylpiperidin-4-one hydrazones by X-ray diffraction and NMR spectroscopy provides insights into the preferred conformations and stereochemistry of these compounds, which can be related to 2,6-dimethylpiperidin-4-ol (Sankar, Umamatheswari, & Pandiarajan, 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. The reactivity can be influenced by the substituents on the piperidine ring. For example, the synthesis and characterization of 2,6-dimethyl-4-aminopyridine from 2,6-dimethylpyridine highlight the transformations possible with piperidine derivatives, which may be applicable to 2,6-dimethylpiperidin-4-ol (Liu Jun-teng, 2011).

Physical Properties Analysis

The physical properties of piperidine derivatives, including 2,6-dimethylpiperidin-4-ol, are crucial for understanding their behavior in different environments. These properties include melting points, boiling points, solubility, and crystalline structure. The study of 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridyls with chloranilic acid provides comparative insights into the physical characteristics of dimethyl-substituted pyridines, which can be related to piperidine analogs (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties of 2,6-dimethylpiperidin-4-ol, including acidity/basicity, reactivity with other chemicals, and stability, are important for its application in various fields. Studies on similar compounds, like the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, can provide valuable information on the chemical behavior and antioxidant properties of 2,6-dimethylpiperidin-4-ol derivatives (Wijtmans et al., 2004).

Aplicaciones Científicas De Investigación

Investigación sobre el tratamiento del VIH

Se han sintetizado y evaluado derivados de 4-Hidroximetil-2,6-dimetilpiperidina por su potencial en el tratamiento del VIH. Estos compuestos han mostrado promesa como antagonistas de CCR5, que son cruciales en el proceso de entrada del VIH-1 en las células. El bloqueo del receptor CCR5 no solo es un tratamiento potencial para las infecciones por VIH-1, sino que tampoco parece estar asociado con ningún efecto secundario relacionado con el mecanismo .

Síntesis orgánica y catálisis

En el campo de la química orgánica, this compound sirve como bloque de construcción para la síntesis de moléculas complejas. Se utiliza en reacciones multicomponentes, ciclización y procesos de cicloadición para crear una variedad de derivados de piperidina con posibles aplicaciones farmacológicas .

Aplicaciones farmacológicas

Los derivados de piperidina, incluidos los derivados de this compound, están presentes en más de veinte clases de productos farmacéuticos. Juegan un papel significativo en el diseño de fármacos debido a su versatilidad estructural y relevancia biológica .

Investigación antiproliferativa y antimetastásica

Se ha descubierto que los alcaloides de piperidina naturales exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cánceres. Los derivados sintéticos de this compound también pueden contribuir a este campo al proporcionar nuevos compuestos para estudios in vitro e in vivo .

Descubrimiento y desarrollo de fármacos

El núcleo de piperidina, que incluye this compound, es una característica común en el descubrimiento y desarrollo de nuevos fármacos. Su incorporación a los candidatos a fármacos se debe a sus propiedades farmacocinéticas y su capacidad para modular la actividad biológica .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dimethylpiperidin-4-ol is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also one of the main co-receptors for HIV entry .

Mode of Action

2,6-Dimethylpiperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the CCR5 receptor prevents HIV from entering the cell, thus blocking the infection .

Biochemical Pathways

The interaction of 2,6-Dimethylpiperidin-4-ol with the CCR5 receptor affects the biochemical pathway of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell and replicating. This disrupts the life cycle of the virus and helps to control the spread of the infection .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of the action of 2,6-Dimethylpiperidin-4-ol is the inhibition of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell . This can help to control the spread of the virus in the body and slow the progression of the disease .

Propiedades

IUPAC Name |

2,6-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMVEYRBXJCBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376308 | |

| Record name | 2,6-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4733-70-4 | |

| Record name | 2,6-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.